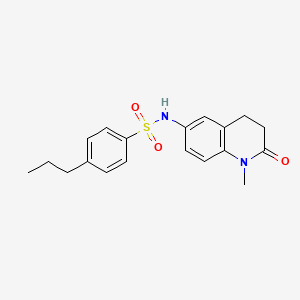

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core fused to a sulfonamide-substituted benzene ring. Its molecular formula is C₂₀H₂₃N₂O₃S, with a molecular weight of 383.47 g/mol. The compound’s structure combines a 1-methyl-2-oxo-tetrahydroquinoline moiety (a partially saturated quinoline derivative) linked via the 6-position to a 4-propylbenzene sulfonamide group.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-4-14-5-9-17(10-6-14)25(23,24)20-16-8-11-18-15(13-16)7-12-19(22)21(18)2/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBQZQCUPWGRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method is commonly used in laboratory settings for the preparation of various quinoline derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including anticancer properties and enzyme inhibition.

Medicine: It has shown promise as an anticancer agent, particularly in inhibiting cell proliferation and inducing apoptosis in tumor cell lines.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs (Table 1), emphasizing substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Variations: The target compound and the tetrahydroisoquinolin derivative share a tetrahydroquinolinone scaffold but differ in substituents. The latter’s bicyclic tetrahydroisoquinolin system and propionamide group likely enhance rigidity and hydrogen-bonding capacity compared to the target’s sulfonamide. The thiazol-oxazole analog replaces the benzene sulfonamide with a thiazol-linked oxazole-carboxamide, reducing molecular weight but introducing aromatic heterocycles that may alter π-π stacking interactions.

Substituent Effects: The bromo-phenyl-quinoline derivative incorporates a bromine atom and a bicyclooctane ester, increasing steric bulk and hydrophobicity (MW = 508.45). This contrasts with the target’s smaller propyl-sulfonamide group, which may improve aqueous solubility.

Physicochemical Properties: The target’s polar sulfonamide and moderate molecular weight (383.47) suggest balanced lipophilicity, favorable for membrane permeability. In contrast, the bromo-quinoline analog’s high molecular weight (508.45) and ester group may limit bioavailability .

Biological Implications: Sulfonamides are well-documented in enzyme inhibition (e.g., carbonic anhydrase, COX-2). The target’s sulfonamide moiety may confer selectivity for such targets, whereas the tetrahydroisoquinolin analog’s propionamide group could favor protease or kinase interactions. The absence of a bromine or aromatic bicyclic system (cf. ) in the target compound may reduce off-target toxicity risks.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 372.48 g/mol. The presence of the sulfonamide group is significant as it is often associated with antibacterial and antitumor activities.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Sulfonamides are well-documented for their antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition prevents the production of folate, which is essential for DNA synthesis in bacteria.

2. Anticancer Potential:

Research indicates that compounds containing tetrahydroquinoline structures exhibit anticancer activity. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

3. Enzyme Inhibition:

The sulfonamide moiety can also act as an inhibitor for various enzymes beyond those involved in folate synthesis. For example, studies have suggested potential inhibitory effects on carbonic anhydrase and other enzymes critical in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Antitumor | Induction of apoptosis | |

| Enzyme inhibition | Competitive inhibition of key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to traditional antibiotics such as sulfamethoxazole.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide?

Methodological Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Coupling reactions between the tetrahydroquinoline core and sulfonamide derivatives using activating agents like EDCI/HOBt.

- Purification via column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity.

- Intermediate characterization using LC-MS and H/C NMR to confirm structural integrity at each step.

Critical parameters include temperature control during sulfonamide bond formation and inert atmosphere to prevent oxidation of sensitive intermediates .

Advanced Synthesis: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Advanced synthesis leverages quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

- Predict activation energies for key steps (e.g., ring closure in tetrahydroquinoline formation).

- Screen solvent systems for optimal yield using COSMO-RS models.

- Apply machine learning to historical reaction data to refine stoichiometric ratios and catalyst selection.

For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation, reducing trial-and-error cycles by 40–60% .

Basic Characterization: Which analytical techniques are essential for confirming the compound’s structural and chemical purity?

Methodological Answer:

- Spectroscopy: H/C NMR (500 MHz, DMSO-d6) to verify substituent positions and stereochemistry.

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 387.15).

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and polymorphic stability .

Advanced Data Analysis: How can researchers address contradictions in reactivity or spectroscopic data during characterization?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature) causing spectral anomalies.

- Multivariate Analysis: PCA or PLS regression to correlate NMR shifts with electronic effects of substituents.

- Cross-Validation: Compare computational NMR predictions (e.g., ACD/Labs or Gaussian) with experimental data to resolve ambiguities.

A feedback loop integrating experimental outliers into computational refinements is critical for iterative model improvement .

Reaction Mechanisms: What methodologies elucidate the compound’s reaction pathways under varying conditions?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Isotopic Labeling: Use O or H isotopes to trace sulfonamide bond cleavage/formation pathways.

- Computational Modeling: Transition state analysis (e.g., NEB method) to map energy profiles for oxidation/reduction reactions involving the tetrahydroquinoline moiety .

Process Optimization: How can reactor design and process parameters improve yield in scaled-up synthesis?

Methodological Answer:

- Microreactor Systems: Enhance heat/mass transfer for exothermic steps (e.g., sulfonation) to minimize byproducts.

- DoE-Based Optimization: Use Taguchi methods to balance factors like residence time, catalyst loading, and mixing efficiency.

- In-Silico Scale-Up: CFD simulations to predict flow dynamics and pressure gradients in continuous-flow reactors .

Safety and Hazard Mitigation: What engineering controls are critical for handling reactive intermediates?

Methodological Answer:

- Membrane Separation: Nanofiltration to isolate unstable intermediates (e.g., nitro intermediates) without thermal degradation.

- Process Analytical Technology (PAT): Real-time monitoring of off-gases (e.g., SO) using FTIR gas cells.

- Containment Strategies: Closed-loop systems with scrubbers for sulfonic acid derivatives to prevent exposure .

Computational Modeling: How can molecular dynamics simulations predict the compound’s behavior in biological systems?

Methodological Answer:

- Binding Affinity Studies: Docking simulations (AutoDock Vina) to screen interactions with target enzymes (e.g., kinases).

- Solubility Prediction: MD simulations with explicit solvent models (TIP3P water) to estimate logP and dissolution rates.

- Toxicity Profiling: QSAR models trained on structural analogs to predict metabolic pathways and reactive metabolites .

Separation Challenges: What advanced techniques resolve co-elution issues in chromatographic purification?

Methodological Answer:

- 2D-LC: Orthogonal separation modes (e.g., reversed-phase + ion-exchange) to separate structurally similar impurities.

- Chiral Stationary Phases: Use amylose-based columns for enantiomeric resolution of tetrahydroquinoline derivatives.

- Simulated Moving Bed (SMB): Continuous chromatography for high-purity recovery (>99%) in preparative-scale runs .

Cross-Disciplinary Integration: How can hybrid computational-experimental frameworks accelerate research on this compound?

Methodological Answer:

- Active Learning Platforms: Bayesian optimization loops to prioritize high-yield reaction conditions from sparse datasets.

- Digital Twins: Virtual replicas of synthesis workflows to test "what-if" scenarios (e.g., catalyst poisoning effects).

- Blockchain Data Sharing: Secure, decentralized databases for collaborative validation of spectral libraries and reaction protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.